molecular formula C9H15BN2O2 B6321160 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole CAS No. 2096997-83-8

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Cat. No.: B6321160
CAS No.: 2096997-83-8
M. Wt: 194.04 g/mol
InChI Key: FDVBBWKTPMUXLE-UHFFFAOYSA-N
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Description

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a dioxaborinane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of 4,4,6-trimethyl-1,3,2-dioxaborinane as a boronic ester source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dioxane are often used, and the reaction may require a catalyst such as palladium to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.

    Substitution: The dioxaborinane group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its boronic ester and pyrazole moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in biological and material science contexts.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • Ethyl 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Uniqueness

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a dioxaborinane group. This structural feature imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-7-4-9(2,3)14-10(13-7)8-5-11-12-6-8/h5-7H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVBBWKTPMUXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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